N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-17-8-3-2-7-16(17)19-18(21)14-5-4-6-15(13-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPYCRQTFAPEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Benzamide Formation
The benzamide backbone is typically synthesized via condensation of a benzoic acid derivative with aniline. For N-(2-methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide, two primary strategies are employed:
Acid Chloride Intermediate
3-(Morpholine-4-sulfonyl)benzoic acid (PubChem CID: 257476) is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with 2-methoxyaniline in the presence of a base such as triethylamine (Et₃N) yields the benzamide.
Reaction Scheme:
$$
\text{3-(Morpholine-4-sulfonyl)benzoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{2-Methoxyaniline, Et}3\text{N}} \text{this compound}
$$
Conditions:
- Thionyl chloride reflux (70–80°C, 2–4 hours).
- Amidation at 0–25°C in dichloromethane (DCM) or tetrahydrofuran (THF).
Carbodiimide-Mediated Coupling
An alternative method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to directly couple 3-(morpholine-4-sulfonyl)benzoic acid with 2-methoxyaniline. This approach avoids handling corrosive acid chlorides.
Reaction Conditions:
Sulfonylation of the Benzamide Core
The morpholine-4-sulfonyl group is introduced via sulfonylation of 3-aminobenzoic acid derivatives. Two pathways are documented:
Direct Sulfonylation with Morpholine
3-Aminobenzoic acid is treated with morpholine-4-sulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N).
Reaction Scheme:
$$
\text{3-Aminobenzoic acid} + \text{Morpholine-4-sulfonyl chloride} \xrightarrow{\text{Base}} \text{3-(Morpholine-4-sulfonyl)benzoic acid}
$$
Optimization Notes:
- Excess morpholine-4-sulfonyl chloride improves yield (≥90%).
- Side reactions (e.g., over-sulfonylation) are mitigated by controlled stoichiometry.
Chlorosulfonation Follow by Amine Substitution
3-Chlorosulfonylbenzoic acid is generated via chlorosulfonic acid treatment, followed by reaction with morpholine.
Conditions:
- Chlorosulfonic acid at 0°C (exothermic reaction).
- Morpholine addition in ice-cold DCM.
Mechanistic Insights and Side Reactions
Industrial-Scale Optimization
Solvent and Catalyst Selection
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DCM, THF | Toluene, Ethyl acetate |
| Catalyst | EDC/HOBt | N,N'-Carbonyldiimidazole |
| Temperature | 0–25°C | 25–40°C |
| Yield | 70–85% | 80–92% |
Rationale:
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acid Chloride Route | High reactivity, short reaction time | Corrosive reagents, sensitive to moisture | 75–85 |
| EDC/HOBt Coupling | Mild conditions, no acid chlorides | Higher cost, requires anhydrous solvents | 65–80 |
| Industrial CDI Route | Scalable, low toxicity | Requires specialized equipment | 80–92 |
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(2-Hydroxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide.
Reduction: Formation of N-(2-Methoxy-phenyl)-3-(morpholine-4-thio)-benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Applications
Organic Synthesis
N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide serves as a valuable building block in organic synthesis. Its sulfonamide and amide functionalities allow it to participate in various reactions, including:
- Oxidation : The methoxy group can be oxidized to yield aldehydes or acids.
- Reduction : The sulfonyl group can be reduced to form sulfinyl or sulfhydryl derivatives.
- Substitution Reactions : The compound can undergo electrophilic or nucleophilic substitutions, making it useful for synthesizing more complex molecules .
Reagents and Conditions
Common reagents used in reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound has potential as an enzyme inhibitor. It has been investigated for its inhibitory effects on human NTPDases (nucleotide triphosphate diphosphohydrolases), which are involved in various physiological processes such as thrombosis and inflammation. For instance, related compounds have shown IC50 values in sub-micromolar concentrations against specific isoforms of h-NTPDases .
Therapeutic Potential
The compound's unique molecular interactions suggest its potential use in treating diseases associated with aberrant enzyme activity. This includes conditions like cancer and diabetes, where modulation of enzyme activity could lead to therapeutic benefits .
Medicinal Chemistry
Drug Development
this compound is being explored for its therapeutic applications due to its ability to modulate biological pathways. Studies have indicated that modifications to the benzamide structure can enhance potency and selectivity against specific targets, such as the NLRP3 inflammasome, which plays a critical role in inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the compound's efficacy. Variations in substituents on the benzamide moiety have been shown to affect binding affinity and biological activity significantly .
Industrial Applications
Specialty Chemicals
In the industrial sector, this compound is utilized in the development of specialty chemicals and materials that require specific properties due to its unique chemical structure .
Case Studies
Mechanism of Action
The mechanism by which N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine-4-sulfonyl group can enhance binding affinity and specificity, while the methoxyphenyl group can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Substituent-Driven Property Differences
- Methoxy vs. Oxadiazole/Thiazole Groups : The target compound’s 2-methoxyphenyl group provides moderate electron-donating effects, favoring interactions with hydrophobic pockets. In contrast, oxadiazole () and thiazole () substituents introduce heterocyclic rigidity, which may improve target selectivity or resistance to enzymatic degradation .
- Furylmethyl vs.
Molecular Weight and Bioavailability
- Compounds with larger substituents (e.g., oxadiazole in ) exhibit higher molecular weights (~444 g/mol), which may reduce passive diffusion across membranes. The target compound (419 g/mol) and the furylmethyl analog (380 g/mol) occupy a middle range, balancing size and permeability .
Biological Activity
N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a methoxy-substituted phenyl ring and a morpholine sulfonyl moiety , which contribute to its unique chemical properties. The presence of these functional groups enhances its solubility and bioavailability, making it a promising candidate for pharmacological applications.
The mechanism of action involves the compound's interaction with specific enzymes or receptors. The sulfonamide group is particularly significant, as it is known to inhibit various enzyme systems, including those involved in cancer pathways. The binding affinity and specificity are influenced by the methoxy and sulfonyl groups, which facilitate interactions at the active sites of target proteins.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties through several mechanisms:
- Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of h-NTPDases, enzymes involved in nucleotide metabolism that are often upregulated in cancer cells. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against these enzymes .
- Induction of Apoptosis : In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines by modulating pathways such as NF-kB and PI3K/Akt .
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity , which is crucial for managing conditions associated with chronic inflammation. Its ability to inhibit pro-inflammatory cytokines has been documented in various models, indicating a potential therapeutic role in inflammatory diseases .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
These findings underscore the compound's potential as a multi-target therapeutic agent.
Comparative Analysis with Similar Compounds
This compound can be compared with other benzamide derivatives to highlight its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Methoxy + Sulfonamide | Antibacterial |
| Compound B | Hydroxyl + Sulfonamide | Anticancer |
| This compound | Methoxy + Morpholine Sulfonyl | Anticancer, Anti-inflammatory |
This table illustrates how the structural components influence biological activity across different compounds.
Q & A
Basic Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., kinases) or receptors .
- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases) .
Advanced Research Question
Combine cryo-EM or X-ray crystallography (if co-crystals are obtainable) with molecular dynamics simulations to resolve binding conformations. Contradictions in predicted vs. observed activity (e.g., off-target effects) necessitate proteome-wide profiling .
How can structural characterization of this compound resolve discrepancies in reported spectral data (e.g., NMR, IR)?
Basic Research Question
- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm regiochemistry of the methoxy and sulfonyl groups .
- IR : Validate sulfonyl S=O stretches at 1150–1300 cm⁻¹ and amide C=O at 1650 cm⁻¹ .
Advanced Research Question
Leverage solid-state NMR or X-ray powder diffraction to address polymorphism-related discrepancies. For unresolved signals, isotopic labeling (e.g., 13C) may clarify assignments .
What are the stability profiles of this compound under varying pH, temperature, and light conditions?
Basic Research Question
- pH stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH) with HPLC monitoring. Morpholine sulfonyl groups are prone to hydrolysis at extreme pH .
- Photostability : Expose to UV light (254 nm) and track degradation via LC-MS .
Advanced Research Question
Use DFT calculations to predict degradation pathways (e.g., sulfonamide cleavage) and validate with high-resolution mass spectrometry (HRMS) .
How can computational modeling guide the design of analogs with improved target selectivity?
Advanced Research Question
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
- Free-energy perturbation (FEP) : Predict binding affinity changes for sulfonyl or methoxy substitutions .
What analytical methods are most reliable for assessing purity and quantifying trace impurities?
Basic Research Question
- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; LOD/LOQ values for related benzamides are ~0.27 mg/L .
- NMR purity : Integrate impurity peaks relative to the main signal (threshold: <0.5%) .
Advanced Research Question
LC-HRMS with ion mobility separation can resolve isobaric impurities. Compare with databases (e.g., PubChem) for unknown peaks .
How does this compound compare to structurally related benzamides in terms of pharmacokinetic and pharmacodynamic properties?
Advanced Research Question
- ADME profiling : Use Caco-2 cells for permeability and liver microsomes for metabolic stability .
- Pharmacophore mapping : Overlay with active analogs (e.g., N-(thiophen-3-ylmethyl) derivatives) to identify critical substituents .
What strategies mitigate poor aqueous solubility during formulation for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
